(Bromodifluoromethyl)trimethylsilane

Übersicht

Beschreibung

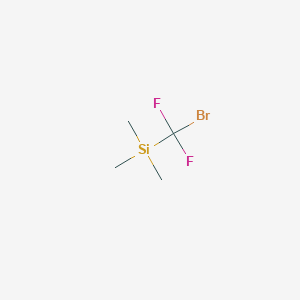

(Bromodifluoromethyl)trimethylsilane is an organosilicon compound with the molecular formula C4H9BrF2Si. It is a colorless liquid at room temperature and is soluble in organic solvents. This compound is widely used in organic synthesis, particularly as a reagent for introducing difluoromethyl groups into various substrates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(Bromodifluoromethyl)trimethylsilane can be synthesized through several methods. One common method involves the reaction of trimethylsilyl chloride with bromodifluoromethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures .

Another method involves the use of trimethylsilyl fluoride and bromodifluoromethane in the presence of a catalyst such as cesium fluoride. This reaction also takes place in an organic solvent and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes as described above. The process typically includes steps for purification and distillation to ensure the final product meets the required purity standards .

Analyse Chemischer Reaktionen

Difluorocarbene Generation and Trapping

TMSCF₂Br reacts with Lewis bases like hexamethylphosphoramide (HMPA) to produce difluorocarbene (CF₂), a transient species widely used in cyclopropanation and heteroatom functionalization.

Mechanism : DFT calculations reveal HMPA coordinates to silicon, weakening the Si–CF₂Br bond and facilitating CF₂ release. The transition state adopts a trigonal bipyramidal geometry at silicon ( ).

Nucleophilic Difluoromethylation

TMSCF₂Br participates in ylide-mediated reactions for C–CF₂ bond formation:

| Substrate | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|

| Ketones (e.g., acetophenone) | TMSCF₂Br, PPh₃, DMPU, 25°C | R₂C(CF₂)H | 65–82 | |

| Nitro alkenes | TMSCF₂Br, PPh₃, THF, 0°C → 25°C | R–CF₂–CH₂–NO₂ | 58–75 |

Key Insight : The reaction generates Ph₃P=CF₂ ylide via silylium (Me₃Si⁺) activation, enabling nucleophilic attack on electrophilic substrates ( ).

Photoredox-Catalyzed Reactions

TMSCF₂Br serves as a radical precursor under visible-light irradiation:

Mechanism : Single-electron transfer (SET) from the photocatalyst cleaves the C–Br bond, producing CF₂- ⁻ radical ( ).

Electrophilic Difluoromethylation

TMSCF₂Br transfers CF₂ groups to heteroatoms under basic conditions:

| Substrate | Base | Product | Application | Ref. |

|---|---|---|---|---|

| Alcohols (ROH) | CsF, THF, 60°C | RO–CF₂H | Synthesis of fluorinated ethers | |

| Amines (RNH₂) | KHMDS, –78°C | R–NH–CF₂H | Bioactive molecule synthesis |

Limitation : Competing side reactions (e.g., silylation) occur with sterically hindered substrates ( ).

Comparative Reactivity in Wittig-Type Reactions

TMSCF₂Br exhibits distinct behavior compared to TMSCF₂Cl:

| Reagent | Substrate | Conditions | Outcome | Ref. |

|---|---|---|---|---|

| TMSCF₂Br | Benzaldehyde | PPh₃, TBAC, 100°C | No olefin; forms Ph₃P⁺CF₂Br⁻ | |

| TMSCF₂Cl | Benzaldehyde | PPh₃, TBAC, 100°C | Styrene derivative (86% yield) |

Rationale : TMSCF₂Br’s weaker Si–CF₂Br bond promotes premature silylation of intermediates, inhibiting olefin formation ( ).

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Compounds

Overview : (Bromodifluoromethyl)trimethylsilane is primarily utilized as a reagent in the synthesis of fluorinated organic compounds. These compounds are crucial in pharmaceuticals and agrochemicals due to their enhanced efficacy and stability.

Key Findings :

- The compound acts as a precursor for difluorocarbene, which can be introduced into various organic substrates, enabling the formation of gem-difluoromethyl groups.

- Research indicates that it can effectively facilitate the difluoromethylenation of alkenes and alkynes under mild conditions, making it a valuable tool in organic synthesis .

Material Science Applications

Overview : In material science, this compound is employed for developing advanced materials, particularly coatings and polymers that require enhanced chemical resistance and durability.

Key Findings :

- The incorporation of fluorinated groups into materials improves their hydrophobic properties, making them suitable for applications in electronics and automotive industries .

- Studies show that materials modified with this compound exhibit superior performance in harsh environments due to their enhanced thermal stability and resistance to solvents .

Organic Synthesis

Overview : The compound is instrumental in organic synthesis, particularly for introducing bromodifluoromethyl groups into complex organic molecules.

Key Findings :

- It has been successfully used in various reactions involving nucleophilic substrates, allowing for the assembly of complex molecular architectures essential for drug discovery .

- Case studies demonstrate its effectiveness in synthesizing biologically active compounds by facilitating selective reactions that lead to the formation of desired products .

Surface Modification

Overview : This compound is applied in surface modification processes to enhance adhesion and hydrophobicity.

Key Findings :

- Its use in modifying surfaces has shown significant improvements in the performance of coatings used in electronic devices and automotive parts.

- Research indicates that surfaces treated with this compound exhibit increased resistance to moisture and chemical attack, thereby extending their operational lifespan .

Analytical Chemistry

Overview : In analytical chemistry, this compound serves as a reagent for sample preparation.

Key Findings :

- It aids in improving the detection and quantification of various compounds within complex mixtures through enhanced sample stability and integrity.

- Studies highlight its role in preparing samples for gas chromatography and mass spectrometry, where it enhances the resolution and accuracy of analytical results .

- Fluorinated Drug Development : A study demonstrated the use of this compound in synthesizing a novel class of fluorinated drugs that showed improved biological activity compared to non-fluorinated counterparts .

- Polymer Coatings : Research highlighted how incorporating this compound into polymer formulations resulted in coatings with significantly improved water repellency and mechanical strength, making them ideal for outdoor applications .

- Surface Treatments in Electronics : A case study on electronic components revealed that surfaces treated with this compound exhibited lower failure rates under moisture exposure compared to untreated surfaces .

Wirkmechanismus

The mechanism by which (Bromodifluoromethyl)trimethylsilane exerts its effects involves the generation of difluorocarbene intermediates. These intermediates can react with various substrates to form difluoromethylated products. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(Chlorodifluoromethyl)trimethylsilane: Similar to (Bromodifluoromethyl)trimethylsilane but with a chlorine atom instead of bromine.

(Trifluoromethyl)trimethylsilane: Contains a trifluoromethyl group instead of a difluoromethyl group.

(Difluoromethyl)trimethylsilane: Lacks the halogen atom present in this compound.

Uniqueness

This compound is unique due to its ability to generate difluorocarbene intermediates, which are highly reactive and can participate in a wide range of chemical reactions. This makes it a versatile reagent in organic synthesis and other scientific research applications .

Biologische Aktivität

(Bromodifluoromethyl)trimethylsilane, often abbreviated as TMSCF2Br, is a silicon-based organofluorine compound that has garnered interest in synthetic organic chemistry due to its unique reactivity and potential applications in biological systems. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by its difluoromethyl and bromine substituents on a trimethylsilane backbone. Its synthesis typically involves the reaction of trimethylsilane with bromodifluoromethyl halides under specific conditions, often utilizing Lewis bases such as hexamethylphosphoramide (HMPA) to facilitate the generation of difluorocarbene intermediates .

Biological Applications

Research into the biological activity of this compound has primarily focused on its role as a reagent in organic synthesis, particularly in the formation of complex molecules relevant to medicinal chemistry. Notably, it has been employed in the synthesis of pyrrovobasine, a compound with potential therapeutic applications. The introduction of this reagent in synthetic pathways allows for the efficient formation of biologically active structures .

Case Studies

-

Synthesis of Pyrrovobasine :

- A recent study demonstrated that this compound can be used effectively in the total synthesis of pyrrovobasine. This compound has shown promise in various biological assays, indicating potential anticancer properties. The methodology developed for its synthesis is anticipated to facilitate further investigations into its biological activity and structure-activity relationships .

-

Reactivity and Selectivity :

- Comparative studies have highlighted that this compound exhibits distinct reactivity profiles when utilized in difluoroolefination reactions. It was found to be less effective than other fluorinated silanes like TMSCF2Cl, which suggests that while it has utility in specific contexts, its overall efficiency may be limited compared to alternatives .

Data Tables

The following table summarizes key findings related to the biological activity and synthetic applications of this compound:

Eigenschaften

IUPAC Name |

[bromo(difluoro)methyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrF2Si/c1-8(2,3)4(5,6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZVWBWAUSUTTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrF2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115262-01-6 | |

| Record name | Trimethyl(bromodifluoromethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.